Cas no 2248290-04-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- 2248290-04-0
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate
- EN300-6514645
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- Inchi: 1S/C15H9FN2O4/c16-9-5-6-10(17-8-9)7-13(19)22-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-6,8H,7H2
- InChI Key: ZDUNZWQKPKRCLG-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1)CC(=O)ON1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 300.05463493g/mol
- Monoisotopic Mass: 300.05463493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 76.6Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514645-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate |
2248290-04-0 | 1g |
$1157.0 | 2023-05-30 | ||
Enamine | EN300-6514645-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate |
2248290-04-0 | 10g |
$4974.0 | 2023-05-30 | ||
Enamine | EN300-6514645-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate |
2248290-04-0 | 0.05g |
$972.0 | 2023-05-30 | ||
Enamine | EN300-6514645-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate |
2248290-04-0 | 2.5g |
$2268.0 | 2023-05-30 | ||
Enamine | EN300-6514645-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate |
2248290-04-0 | 0.5g |
$1111.0 | 2023-05-30 | ||
Enamine | EN300-6514645-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate |
2248290-04-0 | 0.25g |
$1065.0 | 2023-05-30 | ||
Enamine | EN300-6514645-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate |
2248290-04-0 | 5g |
$3355.0 | 2023-05-30 | ||
Enamine | EN300-6514645-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate |
2248290-04-0 | 0.1g |
$1019.0 | 2023-05-30 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-(5-Fluoropyridin-2-Yl)Acetate: A Comprehensive Overview
The compound with CAS No. 2248290-04-0, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-fluoropyridin-2-yl)acetate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a 1,3-dioxo isoindole moiety with a 5-fluoropyridine group through an acetate linkage. The combination of these functional groups imparts the molecule with intriguing chemical properties and potential applications in various industries.
Recent studies have highlighted the importance of isoindole derivatives in drug discovery and materials science. The isoindole core of this compound is known for its stability and ability to form hydrogen bonds, making it a valuable component in the design of bioactive molecules. The presence of the 5-fluoropyridine group further enhances the molecule's versatility, as pyridine derivatives are widely used in pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors.
One of the most notable aspects of this compound is its potential in pharmaceutical applications. Researchers have explored its role as a precursor in the synthesis of more complex molecules with therapeutic potential. For instance, the isoindole moiety has been linked to anti-inflammatory and anticancer properties in certain contexts. Additionally, the 5-fluoropyridine group is known to exhibit antiviral activity, making this compound a promising candidate for further investigation in drug development.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the formation of the isoindole ring system and the subsequent coupling with the pyridine derivative. Recent advancements in catalytic methods have made it possible to achieve higher yields and better purity levels during the synthesis process. These improvements are expected to facilitate large-scale production if the compound proves to be commercially viable.
From a materials science perspective, this compound has shown potential as a building block for advanced materials such as polymers and coordination complexes. Its ability to form hydrogen bonds makes it suitable for applications in supramolecular chemistry, where such interactions play a crucial role in self-assembling structures. Furthermore, the fluorinated pyridine group introduces electron-withdrawing effects that can be exploited in designing functional materials with tailored electronic properties.
Recent research has also focused on understanding the photophysical properties of this compound. Studies have demonstrated that it exhibits interesting fluorescence behavior under certain conditions, which could be harnessed for applications in sensors and optoelectronic devices. The combination of its structural features makes it a versatile candidate for exploring new avenues in material design.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 2-(5-fluoropyridin-2-Yl)Acetate (CAS No. 2248290-04-0) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent advances in synthesis and application studies, positions it as a valuable asset for future research and development efforts.
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